3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline

Lipophilicity LogP Membrane permeability

3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 1211669-81-6) is a halogenated diaryl ether belonging to the pyridyloxyaniline class. It bears a chlorine atom at the 3-position of the aniline ring and a trifluoromethyl group at the 6-position of the pyridine ring, affording a molecular weight of 288.65 g·mol⁻¹ and the molecular formula C₁₂H₈ClF₃N₂O.

Molecular Formula C12H8ClF3N2O
Molecular Weight 288.65 g/mol
CAS No. 1211669-81-6
Cat. No. B3033823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline
CAS1211669-81-6
Molecular FormulaC12H8ClF3N2O
Molecular Weight288.65 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)OC2=C(C=C(C=C2)N)Cl)C(F)(F)F
InChIInChI=1S/C12H8ClF3N2O/c13-8-6-7(17)4-5-9(8)19-11-3-1-2-10(18-11)12(14,15)16/h1-6H,17H2
InChIKeyAORPQZYAULKIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 1211669-81-6): Procurement-Relevant Physicochemical Baseline


3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 1211669-81-6) is a halogenated diaryl ether belonging to the pyridyloxyaniline class . It bears a chlorine atom at the 3-position of the aniline ring and a trifluoromethyl group at the 6-position of the pyridine ring, affording a molecular weight of 288.65 g·mol⁻¹ and the molecular formula C₁₂H₈ClF₃N₂O . Multiple vendors supply this compound at purities of ≥95% to 98%, and it is catalogued in the Alfa Chemistry portfolio under the 'Trifluoromethylation Agents' category .

Why In-Class Pyridyloxyanilines Cannot Simply Be Interchanged: The Case of 3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline


Procurement decisions for pyridyloxyaniline building blocks cannot rely on class-level interchangeability because even subtle structural variations—such as the presence or position of a chlorine substituent or the inclusion of a trifluoromethyl group—produce measurable differences in lipophilicity (LogP), basicity (pKa), and bulk properties that directly affect downstream reactivity, pharmacokinetic profile, and formulation behavior . The quantitative evidence presented in Section 3 demonstrates that 3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline occupies a distinct physicochemical space relative to its closest commercially available analogs, making generic substitution a scientifically unsound procurement strategy.

Quantitative Differentiation Evidence for 3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline vs. Closest Analogs


Elevated Lipophilicity (LogP 3.89) Drives Superior Membrane Partitioning vs. Non-Chlorinated Analog

3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline exhibits a calculated LogP of 3.89 , substantially higher than the 3.47 LogP of its direct non-chlorinated analog 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 1086378-51-9) . This +0.42 LogP difference corresponds to an approximately 2.6-fold increase in octanol-water partition coefficient, a magnitude that in medicinal chemistry routinely translates into measurably enhanced passive membrane permeability .

Lipophilicity LogP Membrane permeability Drug design

Reduced Basicity (Lower pKa) Alters Ionization State vs. Non-Trifluoromethyl Analog at Physiological pH

Although a directly measured pKa for the target compound is not available in public databases, the structurally analogous 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 1086378-51-9) has a predicted pKa of 3.97 ± 0.10 . In contrast, the non-fluorinated analog 3-chloro-4-(pyridin-2-yloxy)aniline (CAS 179687-67-3) has a predicted pKa of 3.54 ± 0.10 . The electron-withdrawing trifluoromethyl group raises the pKa of the pyridine nitrogen by ~0.4 units relative to the unsubstituted pyridine, meaning that at pH values near 4, the two compounds will exist in meaningfully different ionization states that affect solubility, protein binding, and reactivity in coupling reactions.

pKa Ionization state Basicity Reactivity

Higher Density and Boiling Point Reflect Altered Intermolecular Interactions vs. Non-Chlorinated Analog

The target compound has a predicted density of 1.436 ± 0.06 g·cm⁻³ and a predicted boiling point of 348.9 ± 42.0 °C . The non-chlorinated analog 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 1086378-51-9) exhibits a lower predicted density of 1.344 ± 0.06 g·cm⁻³ and a lower boiling point of 333.1 ± 42.0 °C . The +0.092 g·cm⁻³ density increase and +15.8 °C boiling point elevation are consistent with the additional mass and polarizability contributed by the chlorine substituent, indicating stronger intermolecular interactions in the condensed phase.

Density Boiling point Intermolecular forces Formulation

Chlorine Substituent Enables Orthogonal Derivatization Chemistry Absent in Non-Halogenated Analogs

The 3-chloro substituent on the aniline ring of the target compound provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann) that is entirely absent in the non-chlorinated analog 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 1086378-51-9) . While no head-to-head yield comparison is publicly available for this specific scaffold, aryl chlorides with an electron-withdrawing group in the para-position (here, the pyridyloxy ether) are established substrates for Pd-catalyzed couplings, typically achieving 60–95% yields under optimized conditions [1]. The non-chlorinated analog cannot participate in these transformations without prior functionalization.

Cross-coupling Derivatization Synthetic utility Chloroarene

Trifluoromethyl Group Confers Documented Metabolic Stability Advantage Over Non-Fluorinated Pyridyloxyanilines

The trifluoromethyl group at the pyridine 6-position of the target compound blocks a metabolically vulnerable site that, in non-fluorinated analogs such as 3-chloro-4-(pyridin-2-yloxy)aniline (CAS 179687-67-3), is susceptible to cytochrome P450-mediated oxidative metabolism . The -CF₃ group is widely documented to reduce oxidative clearance at aromatic positions by replacing C-H bonds with strong C-F bonds, and this effect has been quantified across numerous medicinal chemistry campaigns, with trifluoromethylation routinely reducing intrinsic clearance by 2- to 10-fold relative to the unsubstituted parent scaffold [1]. While direct microsomal stability data for the target compound are not publicly available, the class-level evidence for metabolic stabilization by -CF₃ is robust.

Metabolic stability Trifluoromethyl effect Oxidative metabolism Pharmacokinetics

Supplier-Certified Purity of ≥98% Enables Reproducible Biological Assays vs. Lower-Purity Generic Alternatives

The target compound is commercially available at certified purities of ≥95% (Apollo Scientific, VWR ) and 98% (Leyan ), with multiple suppliers providing batch-specific quality documentation. In contrast, the closest analogs 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 1086378-51-9) and 3-chloro-4-(pyridin-2-yloxy)aniline (CAS 179687-67-3) are listed at 95–98% purity from fewer verified suppliers, with some vendors indicating 'Discontinued' status for certain catalog entries . The 98% purity specification directly translates to ≤2% total impurities, a threshold critical for reproducible dose-response assays where impurities at ≥1% can confound IC₅₀ determinations.

Purity Quality control Reproducibility Procurement specification

Where 3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline Delivers Measurable Advantage: Application Scenarios


Medicinal Chemistry Lead Optimization Requiring High LogP and Metabolic Stability

In lead optimization campaigns targeting intracellular or CNS-penetrant small molecules, the target compound's LogP of 3.89 and the metabolically shielding -CF₃ group provide a dual advantage over the non-chlorinated analog (LogP 3.47) and the non-fluorinated analog (lacking metabolic stabilization) . Medicinal chemists can use this intermediate as a lipophilic, metabolically resilient scaffold for SAR exploration, confident that the higher LogP will favor membrane partitioning and that the -CF₃ group will reduce CYP-mediated oxidative clearance relative to unsubstituted pyridine congeners.

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

When a synthetic route requires post-scaffold-assembly diversification of the aniline ring, the 3-chloro substituent on the target compound serves as an activated aryl chloride for Suzuki, Buchwald-Hartwig, or related cross-coupling reactions . This enables parallel library synthesis without the need to introduce a halogen in a separate step. The non-chlorinated analog 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 1086378-51-9) cannot participate in these transformations, making the target compound the only viable procurement choice for cross-coupling-based SAR strategies within this scaffold class.

pH-Sensitive Formulation Development Requiring Predictable Ionization Behavior

For formulation scientists developing pH-dependent release profiles or intravenous formulations where the ionization state governs solubility and stability, the predicted pKa of ~3.97 (inferred from the trifluoromethylated analog class) provides a measurable ~0.4 unit difference versus the non-fluorinated analog (pKa 3.54) . This pKa shift means that at formulation-relevant pH values (e.g., pH 4–5), the target compound will exhibit a meaningfully different ratio of ionized to neutral species, directly impacting solubility, partition coefficient, and compatibility with excipients.

High-Throughput Screening Where Impurity-Driven Assay Artifacts Must Be Minimized

For HTS and quantitative biological assay workflows, the availability of the target compound at a certified 98% purity from multiple suppliers ensures that total impurities are ≤2% . This purity specification reduces the risk of false positives or confounded IC₅₀ values arising from biologically active impurities—a risk that is elevated when sourcing lower-purity or single-supplier analogs. The broader supplier base also mitigates procurement risk in large-scale screening campaigns requiring multi-gram quantities.

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